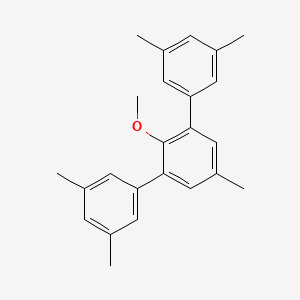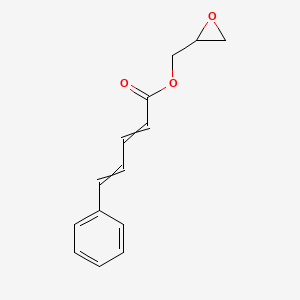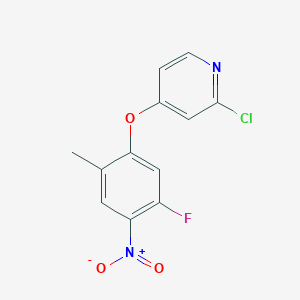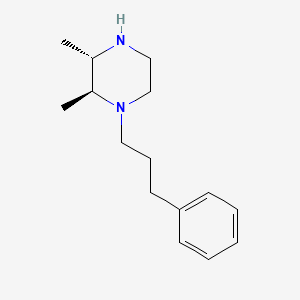
4-Methoxy-p-terphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-1,1’:4’,1’'-terbenzene is an organic compound that belongs to the class of methoxybenzenes It is characterized by the presence of a methoxy group (-OCH3) attached to a benzene ring, which is further connected to two additional benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,1’:4’,1’'-terbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzene and other benzene derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain pure 4-Methoxy-1,1’:4’,1’'-terbenzene.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-1,1’:4’,1’'-terbenzene may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-1,1’:4’,1’'-terbenzene can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group (-OH).
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while substitution reactions can introduce halogens or nitro groups onto the benzene rings.
Aplicaciones Científicas De Investigación
4-Methoxy-1,1’:4’,1’'-terbenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-1,1’:4’,1’'-terbenzene involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxy-4-(1-propenyl)benzene:
4-Methoxy-1-butyn-1-ylbenzene: This compound has a methoxy group and a butynyl group attached to the benzene ring, offering different reactivity and applications.
Uniqueness
4-Methoxy-1,1’:4’,1’'-terbenzene is unique due to its three benzene rings connected in a linear fashion, which imparts distinct chemical and physical properties. This structure allows for unique interactions and reactivity compared to other methoxybenzenes, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
13041-66-2 |
|---|---|
Fórmula molecular |
C19H16O |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
1-methoxy-4-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C19H16O/c1-20-19-13-11-18(12-14-19)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-14H,1H3 |
Clave InChI |
ITFFYHPJGWEGBG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(7-Oxo-1-phenyl-1,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)methyl acetate](/img/structure/B8468503.png)









![6'-Bromo-4-(trifluoromethyl)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B8468605.png)
